4-[2-(Piperidin-4-yloxy)ethyl]morpholine 4-[2-(Piperidin-4-yloxy)ethyl]morpholine
Brand Name: Vulcanchem
CAS No.: 1062625-66-4
VCID: VC3376974
InChI: InChI=1S/C11H22N2O2/c1-3-12-4-2-11(1)15-10-7-13-5-8-14-9-6-13/h11-12H,1-10H2
SMILES: C1CNCCC1OCCN2CCOCC2
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol

4-[2-(Piperidin-4-yloxy)ethyl]morpholine

CAS No.: 1062625-66-4

Cat. No.: VC3376974

Molecular Formula: C11H22N2O2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(Piperidin-4-yloxy)ethyl]morpholine - 1062625-66-4

Specification

CAS No. 1062625-66-4
Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
IUPAC Name 4-(2-piperidin-4-yloxyethyl)morpholine
Standard InChI InChI=1S/C11H22N2O2/c1-3-12-4-2-11(1)15-10-7-13-5-8-14-9-6-13/h11-12H,1-10H2
Standard InChI Key UUQGNMBESFLGFR-UHFFFAOYSA-N
SMILES C1CNCCC1OCCN2CCOCC2
Canonical SMILES C1CNCCC1OCCN2CCOCC2

Introduction

Chemical Identity and Properties

Basic Identification Parameters

4-[2-(Piperidin-4-yloxy)ethyl]morpholine is uniquely identified through several chemical registries and structural descriptors. The compound possesses characteristics that make it valuable for research applications in drug discovery and development.

Table 1: Identification Parameters of 4-[2-(Piperidin-4-yloxy)ethyl]morpholine

ParameterValue
CAS Number1062625-66-4
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
SMILESC1CNCCC1OCCN2CCOCC2
InChIInChI=1S/C11H22N2O2/c1-3-12-4-2-11(1)15-10-7-13-5-8-14-9-6-13/h11-12H,1-10H2
InChIKeyUUQGNMBESFLGFR-UHFFFAOYSA-N
PubChem CID43167820

Structural Characteristics

The compound features two distinct heterocyclic rings: a morpholine ring and a piperidine ring. The morpholine component is a six-membered heterocycle containing both oxygen and nitrogen atoms at positions 1 and 4, respectively. The piperidine ring is a six-membered saturated heterocycle with a nitrogen atom. These rings are connected through an ethoxy linkage, where the ethyl group attaches to the nitrogen of the morpholine ring and the oxygen bonds to the carbon at position 4 of the piperidine ring .

This structural arrangement contributes to the compound's unique properties, with the morpholine ring providing a balanced lipophilic-hydrophilic profile and the piperidine adding another basic nitrogen center. The specific spatial arrangement created by the ethoxy linkage likely influences the conformational flexibility and potential binding characteristics of the molecule.

Physical and Chemical Properties

The physical and chemical properties of 4-[2-(Piperidin-4-yloxy)ethyl]morpholine are determined by its molecular structure, particularly the presence of two nitrogen-containing heterocycles connected by an ethoxy bridge.

The presence of two basic nitrogen atoms (one in each heterocyclic ring) confers characteristic properties that may influence solubility, acid-base behavior, and interactions with biological targets. The morpholine component, with its oxygen and nitrogen in a single ring, typically exhibits a pKa value similar to blood pH, which can enhance solubility and potential brain permeability for CNS-targeted compounds .

Table 2: Predicted Collision Cross Section Data for Mass Spectrometric Analysis

Adductm/zPredicted CCS (Ų)
[M+H]+215.17540153.2
[M+Na]+237.15734162.6
[M+NH4]+232.20194160.7
[M+K]+253.13128156.8
[M-H]-213.16084156.3
[M+Na-2H]-235.14279157.2
[M]+214.16757155.1
[M]-214.16867155.1

Pharmacological Relevance

CNS-Related Activities

The morpholine component of this compound contributes properties particularly valuable for CNS drug development. Morpholine derivatives have been shown to modulate neurotransmitter systems, making them candidates for treating conditions like anxiety and depression.

In CNS-active compounds, morpholine rings are utilized to enhance potency through specific molecular interactions and to act as scaffolds directing other structural elements into optimal binding positions. Their balanced lipophilic-hydrophilic profile and pKa values similar to blood pH enhance solubility and potential brain permeability—critical factors for CNS-targeted drugs .

The presence of the piperidine moiety adds another dimension to potential CNS activity, as piperidine-containing compounds have established roles in various neurological therapies. The unique combination of both rings in 4-[2-(Piperidin-4-yloxy)ethyl]morpholine may enhance its pharmacological profile through synergistic effects on target receptors.

Receptor Interactions

Based on information about similar morpholine-containing compounds, 4-[2-(Piperidin-4-yloxy)ethyl]morpholine may potentially interact with various neuroreceptor systems. N-morpholinoethyl moieties have been found to occupy hydrophobic pockets in proteins, interacting with conserved aromatic residues (such as Trp172, Tyr190, and Trp194) that are crucial for ligand recognition .

Morpholine-containing compounds demonstrate importance in modulating metabotropic receptors, including sigma receptors (σ1R and σ2R) and serotonin receptors (5-HT). These molecular targets are involved in the regulation of various neurological functions including drug dependence, amnesia, depression, cognition, and endocrine system modulation .

Structure-Activity Relationships

Significance of the Morpholine Moiety

The unique chairlike flexible conformation of morpholine allows it to serve as an effective scaffold directing appendages into optimal positions for biological interactions. The oxygen atom can form hydrogen bonds with target proteins, while the relatively electron-deficient ring can establish hydrophobic interactions .

Moreover, morpholine has been associated with improved cytochrome P450 profiles, particularly CYP3A4, which can lead to prolonged bioavailability and optimal clearance. The ring is typically oxidized into non-toxic derivatives, which represents a favorable metabolic pathway for drug candidates .

Contribution of the Piperidine Component

The piperidine ring adds complementary properties to the compound's pharmacological profile. As a common structural motif in many bioactive compounds, particularly those targeting the CNS, piperidine contributes a basic nitrogen that can form ionic bonds with acidic residues in target proteins and serve as a hydrogen bond acceptor.

Role of the Linking Chain

Additionally, the ether linkage introduces rotational freedom, allowing the molecule to adopt multiple conformations. This conformational flexibility may enable the compound to adjust its shape to optimize binding with diverse biological targets.

Mass spectrometry would confirm molecular weight and provide fragmentation patterns useful for structural elucidation. The predicted collision cross-section data (Table 2) offers reference values for various adducts during mass spectrometric analysis.

Chromatographic Techniques

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable for purity assessment and quantitative analysis of 4-[2-(Piperidin-4-yloxy)ethyl]morpholine.

Research Prospects and Future Directions

Future Research Opportunities

Several promising directions for future research on 4-[2-(Piperidin-4-yloxy)ethyl]morpholine can be identified:

  • Comprehensive characterization of its physicochemical properties, including solubility profiles, lipophilicity, and acid-base characteristics

  • Specific receptor binding studies to determine its affinity for various neuroreceptor systems, particularly those known to interact with morpholine or piperidine derivatives

  • Structure-activity relationship studies involving systematic modifications of the base structure to optimize biological activity

  • Investigation of its potential as a scaffold for the development of targeted CNS therapeutics

  • Exploration of alternative synthetic routes to improve yield, purity, and cost-effectiveness

Such research would enhance understanding of this compound's properties and potential applications, possibly leading to valuable new therapeutic agents or research tools for neuropharmacology and medicinal chemistry.

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